molecular formula C8H15NO2 B15333965 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone

1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone

Cat. No.: B15333965
M. Wt: 157.21 g/mol
InChI Key: CHHFWMYJQPSGBM-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone is a chemical compound characterized by a pyrrolidine ring substituted with a methoxymethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone typically involves the reaction of pyrrolidine derivatives with methoxymethylating agents. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone involves its interaction with specific molecular targets. The methoxymethyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyrrolidine ring can interact with biological receptors or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-[2-(Methoxymethyl)-1-pyrrolidinyl]methanol: Similar structure with a hydroxyl group instead of an ethanone moiety.

    1-[2-(Methoxymethyl)-1-pyrrolidinyl]propane: Similar structure with a propane chain instead of an ethanone moiety.

Uniqueness: 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the methoxymethyl and ethanone groups allows for versatile chemical transformations and interactions with biological targets.

Biological Activity

1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its biological properties. The compound's molecular formula is C8H15N1O2C_8H_{15}N_1O_2, with a molecular weight of approximately 157.21 g/mol. Its structure includes a pyrrolidine ring, which is known for its role in various biological processes.

The biological activity of this compound may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in neurotransmitter regulation. The compound has been studied for its potential effects on monoamine oxidase (MAO) activity, which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antiviral Activity Inhibitory effects on herpesvirus replication
Neurotransmitter Modulation Potential MAO-A inhibition leading to increased neurotransmitter levels
Toxicological Effects Acute toxicity observed in zebrafish embryos and larvae

Case Study 1: Antiviral Properties

Research has demonstrated that compounds structurally related to this compound show significant antiviral activity against herpes simplex virus (HSV). In vitro studies indicated that these compounds inhibit viral DNA polymerase, suggesting a mechanism that could be leveraged for therapeutic applications against herpesviral infections .

Case Study 2: Neurotransmitter Interaction

A study utilizing radioligand binding assays revealed that derivatives of this compound exhibit high affinity for MAO-A binding sites. This interaction suggests that this compound may enhance the availability of monoamines in the brain, potentially offering therapeutic benefits for mood disorders .

Case Study 3: Toxicological Assessment

An investigation into the acute toxicity of methomyl formulations (a related compound) on zebrafish embryos highlighted significant developmental impacts at various concentrations. These findings underscore the importance of assessing the safety profile of related compounds in environmental contexts .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[2-(methoxymethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-7(10)9-5-3-4-8(9)6-11-2/h8H,3-6H2,1-2H3

InChI Key

CHHFWMYJQPSGBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1COC

Origin of Product

United States

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